molecular formula C5H10Br2 B087708 1,2-Dibromo-3-methylbutane CAS No. 10288-13-8

1,2-Dibromo-3-methylbutane

Cat. No. B087708
CAS RN: 10288-13-8
M. Wt: 229.94 g/mol
InChI Key: XCVOFNNXLRFMGX-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-methylbutane is a chemical compound with the formula C5H10Br2 . It has a molecular weight of 229.941 .


Synthesis Analysis

The synthesis of 1,2-dibromoalkanes, including 1,2-Dibromo-3-methylbutane, can be achieved through the process of dibromination . This process involves the use of DMSO and oxalyl bromide as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . The bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-3-methylbutane can be represented by the InChI string: InChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,2-Dibromo-3-methylbutane has a density of 1.7±0.1 g/cm3, a boiling point of 177.0±8.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 54.4±17.7 °C .

Scientific Research Applications

  • Allergenic Potential in Preservatives : 1,2-Dibromo-3-methylbutane, also known as methyldibromoglutaronitrile, is used as a preservative in various products including cosmetics, moistened toilet tissues, and metal-working fluids. Its allergenic potential has been a subject of study, indicating its relevance in dermatological research (Ginkel & Rundervoort, 1995).

  • Spectroscopic Analysis : The compound has been analyzed using microwave and far infra-red spectroscopy to understand the librational and relaxational motion in dipolar liquids. This type of research is crucial for understanding the molecular dynamics and properties of substances like 1,2-Dibromo-3-methylbutane (Larkin & Evans, 1974).

  • Nuclear Magnetic Resonance Spectroscopy : The barriers to internal rotation in halogenated methylbutanes, including 1,2-Dibromo-3-methylbutane, have been determined using nuclear magnetic resonance spectroscopy. This research is essential for understanding the molecular structure and behavior of such compounds (Roberts, Hawkins, Bremser, & Borčić, 1971).

  • DNA-Protein Cross-Linking : Research has been conducted on the bis-electrophilic character of 1,2-Dibromoethane and its related products like 1,2-Dibromo-3-methylbutane, specifically their ability to cross-link DNA to human histones. This is significant in the field of toxicology and molecular biology (Loecken, Dasari, Hill, Tabb, & Guengerich, 2009).

  • Conformational Analysis : The study of molecular conformations under different conditions, such as pressure, is another area where 1,2-Dibromo-3-methylbutane has been utilized. This research is critical for understanding how molecular structure changes under varying physical conditions (Taniguchi, Takaya, Wong, & Whalley, 1981).

  • Combustion and Biofuel Research : The compound has been studied in the context of combustion and biofuel research, particularly in understanding the combustion characteristics of larger alcohols (Park et al., 2015).

  • Preservative Efficacy and Safety : Its use as a preservative in various consumer products and the related safety implications have also been a topic of study (2002).

  • Chemical Polymerization : 1,2-Dibromo-3-methylbutane has applications in chemical polymerization, particularly in the preparation of polymers with specific properties (Zou et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2-dibromo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVOFNNXLRFMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908107
Record name 1,2-Dibromo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-methylbutane

CAS RN

10288-13-8
Record name 1,2-Dibromo-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10288-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JA Howard, JHB Chenier - Canadian Journal of Chemistry, 1979 - cdnsciencepub.com
Rate constants and Arrhenius parameters for reaction of the tert-butylperoxy radical with 1-bromo-2-methylbutane and 1-bromo-3-methylbutane in solution from 30–80 C have been …
Number of citations: 6 cdnsciencepub.com
TL Jacobs, RD Wilcox - Journal of the American Chemical Society, 1964 - ACS Publications
Reaction of lithium aluminum hydride with 3-chloro-3-methyl-1-butyne and l-chloro-3-methyl-l, 2-butadiene (I) involves two independent reactions. Displacement of chlorine by hydrogen …
Number of citations: 29 pubs.acs.org
JS Wilkie, KN Winzenberg - Australian Journal of Chemistry, 1989 - CSIRO Publishing
Lithium in liquid ammonia mediated reductive alkylation of 3,5-dimethoxybenzoic acid (3) with 1,2-dibromoethane, or 1-bromo-2-chloroethane, followed by acid hydrolysis, afforded 9-…
Number of citations: 3 www.publish.csiro.au
PS Skell, JC Day, KJ Shea - Journal of the American Chemical …, 1976 - ACS Publications
Dark brominations of alkylcyclopropanes rarely produce 1, 3-dibromoalkanes as major products. The reactions are sluggish, and the products are a mixture of isomeric mono-, di-, and …
Number of citations: 12 pubs.acs.org
CL Yaws, KY Li - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the solubility parameter and liquid volume for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2…
Number of citations: 12 www.sciencedirect.com
CL Yaws, RW Pike - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of liquid for organic compounds in tabular form. For the tabulation, an equation is selected for correlation of liquid density as a …
Number of citations: 17 www.sciencedirect.com
Y Naguib - 1984 - summit.sfu.ca
Photolysis of N-bromosuccinimide in the presence of ethylene oxide and an excess of olefins or benzene has been shown to generate the succinimidyl radical which preferentially …
Number of citations: 2 summit.sfu.ca
MK Hargreaves, JM Dossor… - Journal of Applied …, 1969 - Wiley Online Library
Oxygen and hydrogen bromide catalyse the decomposition of 1‐bromo‐2‐methylbutane. The relative proportion of the main reaction products, 3‐bromo‐2‐methylbutane and 2‐bromo‐…
Number of citations: 0 onlinelibrary.wiley.com
AR Katritzky, JM Lloyd - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
Secondary alkyl primary amines are converted by the pyrylium salt (1) directly at 20 C into olefins via the corresponding secondary carbenium ions. Isomeric olefin mixtures are …
Number of citations: 3 pubs.rsc.org
CL Yaws - Transport Properties of Chemicals and Hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of thermal conductivity of gas (organic compounds) in tabular form. For the tabulation, an equation is selected for thermal …
Number of citations: 4 www.sciencedirect.com

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